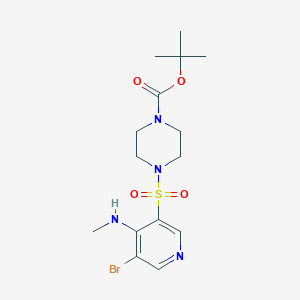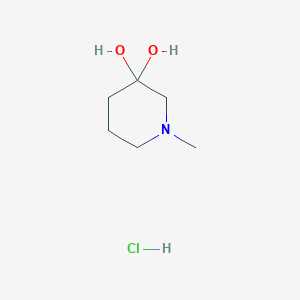
Nickel(2+);2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) is a chemical compound with the molecular formula C4F6NiO4. It is a nickel salt of trifluoroacetic acid, where two molecules of trifluoroacetic acid are coordinated to a nickel ion. This compound is known for its unique properties due to the presence of both nickel and trifluoroacetic acid moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) typically involves the reaction of nickel(II) oxide or nickel(II) hydroxide with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the complete formation of the nickel salt. The general reaction can be represented as follows:
NiO+2CF3COOH→Ni(CF3COO)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of nickel(II) carbonate as a starting material. The carbonate is reacted with trifluoroacetic acid in a similar manner to the laboratory synthesis. The reaction is typically conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.
化学反応の分析
Types of Reactions
Acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroacetate ligands can be replaced by other ligands in coordination chemistry.
Redox Reactions: The nickel ion can participate in redox reactions, changing its oxidation state.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve the use of ligands such as phosphines or amines under mild conditions.
Redox Reactions: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield nickel complexes with different ligands, while redox reactions can result in the formation of nickel(III) or nickel(0) species.
科学的研究の応用
Acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Material Science: The compound is employed in the synthesis of nickel-containing materials with unique electronic and magnetic properties.
Analytical Chemistry: It serves as a reagent in the analysis of nickel and trifluoroacetate ions.
作用機序
The mechanism by which acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) exerts its effects is primarily through its ability to coordinate with other molecules and ions. The nickel ion acts as a central metal atom, forming coordination complexes with various ligands. This coordination ability is crucial in catalysis and material synthesis, where the nickel center facilitates chemical transformations and the formation of new materials.
類似化合物との比較
Similar Compounds
- Acetic acid, 2,2,2-trifluoro-, copper(1+) salt (2:1)
- Acetic acid, 2,2,2-trifluoro-, potassium salt (1:1)
- Acetic acid, 2,2,2-trifluoro-, silver(1+) salt (2:1)
Comparison
Compared to these similar compounds, acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) is unique due to the presence of the nickel ion, which imparts distinct catalytic and electronic properties. For instance, the copper and silver salts may exhibit different reactivity and stability profiles, making the nickel salt more suitable for specific applications in catalysis and material science.
特性
分子式 |
C4H2F6NiO4+2 |
|---|---|
分子量 |
286.74 g/mol |
IUPAC名 |
nickel(2+);2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/2C2HF3O2.Ni/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2 |
InChIキー |
VBLNFWKVZVKXPH-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3R,4R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816644.png)

![2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid ethyl ester](/img/structure/B11816648.png)
![trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid](/img/structure/B11816656.png)
![1-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B11816665.png)


![Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester](/img/structure/B11816675.png)
![(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid](/img/structure/B11816681.png)

